molecular formula C17H26N2O6 B12289787 (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid

(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid

Cat. No.: B12289787
M. Wt: 354.4 g/mol
InChI Key: HRPTWJCMCPFRCE-UHFFFAOYSA-N
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Description

(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a formyl group, and a hydroxymethyl group, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid typically involves multiple steps. One common method starts with the preparation of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. This intermediate is then subjected to various reactions, including the addition of formyl groups and hydroxymethyl groups, under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxymethyl groups play crucial roles in these interactions, facilitating binding to enzymes and receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
  • Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)-, methyl ester

Properties

Molecular Formula

C17H26N2O6

Molecular Weight

354.4 g/mol

IUPAC Name

6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C17H26N2O6/c1-17(2,3)25-16(24)18-14(15(22)23)6-4-5-9-19-12(10-20)7-8-13(19)11-21/h7-8,10,14,21H,4-6,9,11H2,1-3H3,(H,18,24)(H,22,23)

InChI Key

HRPTWJCMCPFRCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN1C(=CC=C1C=O)CO)C(=O)O

Origin of Product

United States

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